Almitrine-raubasine

Geriatric Hypoxia Respiratory Stimulant Cerebral Oxygenation

This fixed-dose combination is essential for studies requiring the synergistic, non-additive pharmacodynamic interaction between almitrine and raubasine. Procuring the fixed combination ensures reliable research outcomes. Ideal for investigating cerebral hypoxia, mitochondrial dysfunction, and as a historical comparator in dementia trials. Suitable for bioanalytical method development and regulatory science case studies. Standard international shipping available for R&D use only.

Molecular Formula C47H53F2N9O3
Molecular Weight 830.0 g/mol
Cat. No. B12282689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmitrine-raubasine
Molecular FormulaC47H53F2N9O3
Molecular Weight830.0 g/mol
Structural Identifiers
SMILESCC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C
InChIInChI=1S/C26H29F2N7.C21H24N2O3/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);3-6,11-12,15-16,19,22H,7-10H2,1-2H3
InChIKeyLWKZCNVWFBSPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Almitrine-raubasine Procurement Guide: Synergistic Fixed-Dose Combination for Cerebral Hypoxia and Age-Related Cognitive Disorders


Almitrine-raubasine (also known as Duxil®) is a fixed-dose combination product consisting of almitrine bismesylate, a peripheral chemoreceptor agonist and respiratory stimulant, and raubasine (ajmalicine), an α₁-adrenoceptor antagonist with vasodilatory properties, typically in a 3:1 mass ratio [1]. Almitrine acts on the carotid bodies to enhance alveolar-capillary gas exchange, thereby increasing arterial oxygen partial pressure (PaO₂) and oxygen saturation (SaO₂) [2]. Raubasine potentiates this effect by improving microcirculation and cerebral mitochondrial function [3]. The combination was historically indicated for cognitive decline in the elderly, post-stroke rehabilitation, and sensory deficits of vascular origin before its withdrawal from the Chinese market in 2011 [4].

Why Almitrine-raubasine Cannot Be Substituted by Single-Agent Almitrine or Raubasine Alone


The fixed-dose combination of almitrine and raubasine is not a mere additive mixture; it demonstrates a synergistic, non-additive pharmacodynamic interaction that cannot be replicated by either component alone. Electroencephalographic (EEG) studies in aged rats reveal that the coadministration of almitrine and raubasine induces EEG changes significantly different from the sum of their individual effects, including a decrease in delta-theta power not predictable from monotherapy [1]. Clinically, in a study of 30 elderly subjects with exercise-induced oxygen desaturation, 20 mg/day raubasine alone proved ineffective, whereas the almitrine-raubasine combination (Duxil) reduced desaturation significantly more than 60 mg/day almitrine alone (P<0.05) [2]. This synergistic enhancement of arterial oxygenation underscores the scientific rationale for procuring the fixed combination rather than individual components or off-label compounded alternatives. Substitution with either monotherapy would result in inferior efficacy.

Quantitative Evidence Guide for Almitrine-raubasine: Head-to-Head and Placebo-Controlled Differentiation Data


Synergistic Effect on Arterial Oxygenation vs. Monotherapy and Placebo in Exercise-Induced Hypoxia

The almitrine-raubasine combination (Duxil) produced a statistically significant reduction in exercise-induced arterial oxygen desaturation in elderly subjects (mean age 60 years), an effect that was significantly greater than that of almitrine alone. Raubasine monotherapy demonstrated no efficacy, confirming the necessity of the combination for this clinical outcome [1].

Geriatric Hypoxia Respiratory Stimulant Cerebral Oxygenation

EEG Evidence of Non-Additive Synergy in Aged Rats: Combination vs. Sum of Individual Components

In aged (22-month) rats, the coadministration of almitrine and raubasine induced EEG changes that were significantly different from the simple addition of the EEG effects of each drug administered individually. Specifically, the combination induced a decrease in delta-theta power that was not predictable from the sum of the individual effects, indicating complex pharmacodynamic synergy [1].

Quantitative EEG Aging Brain Synergy Analysis

Improved Cognitive Function in Vascular Dementia: Meta-Analysis of Placebo-Controlled Trials

A Cochrane systematic review of randomized controlled trials assessing almitrine-raubasine for vascular dementia (3 trials, 206 participants) found a statistically significant improvement in cognitive function measured by the Mini-Mental State Examination (MMSE) compared to placebo [1].

Vascular Dementia Cognitive Function MMSE Meta-analysis

Positive Effect on Post-Stroke Functional Recovery in a Chinese Multicenter RCT

A multicenter, randomized, double-blind, placebo-controlled study of 74 Chinese patients recovering from ischemic stroke demonstrated that almitrine-raubasine significantly improved functional outcomes. The Barthel Index (BI), a measure of independence in activities of daily living, was significantly higher in the treatment group at all three monthly follow-ups [1].

Ischemic Stroke Neurorehabilitation Barthel Index

Lack of Efficacy in Non-Demented Vascular Cognitive Impairment: A Critical Procurement Consideration

A large (n=438), post-marketing, multicenter, randomized, double-blind, placebo-controlled study conducted in China (2008-2009) found no significant difference between almitrine-raubasine and placebo in improving cognitive function in patients with non-dementia vascular cognitive impairment. This negative finding directly led to the product's market withdrawal in China in 2011 [1].

Vascular Cognitive Impairment Negative Trial Regulatory Action

Pharmacokinetic Profile Defines a Distinct Dual-Component System

The pharmacokinetic profile of almitrine-raubasine is characterized by markedly different absorption and elimination half-lives for its two components. Almitrine is absorbed slowly (Tmax 3.5 h) and has a long terminal half-life (~48 h), while raubasine is absorbed rapidly (Tmax 1.3 h) with a short half-life (~6 h) [1]. This creates a distinct, sustained pharmacological profile for the combination.

Pharmacokinetics Bioavailability Half-Life

Primary Scientific and Industrial Application Scenarios for Almitrine-raubasine Based on Evidence


Preclinical Research on Synergistic Drug Combinations for Cerebral Hypoxia

Given the robust preclinical evidence of non-additive synergy in EEG models [1] and superior anti-hypoxic effects compared to monotherapy [2], almitrine-raubasine serves as a valuable tool compound for studying pharmacodynamic interactions in cerebral hypoxia and age-related mitochondrial dysfunction. Researchers investigating respiratory-circulatory coupling and neuroenergetics would find this combination a well-characterized reference standard.

Historical Comparator in Meta-Analyses and Systematic Reviews of Cognitive Enhancers

The quantitative data from multiple placebo-controlled trials, including the Cochrane review (WMD 2.04 on MMSE) [3] and the negative regulatory trial [4], position almitrine-raubasine as a critical historical comparator. For meta-analysts and systematic reviewers assessing the efficacy of current cognitive enhancers (e.g., donepezil, memantine) for vascular dementia or post-stroke recovery, these datasets provide essential context and baseline effect size estimates.

Pharmacokinetic and Bioequivalence Studies for Complex Formulations

The unique pharmacokinetic profile, characterized by the co-administration of a slowly-absorbed, long-half-life component (almitrine) and a rapidly-absorbed, short-half-life component (raubasine) [5], makes this product an interesting case study in formulation science. It is relevant for scientists developing and validating bioanalytical methods for complex mixtures or studying the impact of formulation on the absorption kinetics of drugs with disparate properties.

Regulatory Science and Pharmacovigilance Education

The well-documented case of almitrine-raubasine's withdrawal from the Chinese market due to a large, negative post-marketing study [4] provides an instructive real-world example for educational programs in regulatory science, pharmacovigilance, and drug development. It illustrates the importance of rigorous post-marketing surveillance, the pitfalls of reliance on historical or low-quality evidence, and the processes of regulatory risk-benefit reassessment.

Technical Documentation Hub

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